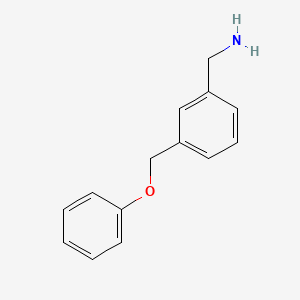

(3-(Phenoxymethyl)phenyl)methanamine

Description

“(3-(Phenoxymethyl)phenyl)methanamine” is a benzylamine derivative featuring a phenoxymethyl substituent at the 3-position of the phenyl ring. This structure combines aromatic flexibility with a primary amine group, making it a versatile scaffold in medicinal chemistry for targeting enzymes, receptors, or ion channels. Its synthesis typically involves coupling phenoxymethyl-substituted phenyl intermediates with methanamine precursors via reductive amination or nucleophilic substitution .

Properties

IUPAC Name |

[3-(phenoxymethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQYXARJWMIOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588556 | |

| Record name | 1-[3-(Phenoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871893-47-9 | |

| Record name | 1-[3-(Phenoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Phenoxymethyl)phenyl)methanamine typically involves the reaction of 3-(phenoxymethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(Phenoxymethyl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(3-(Phenoxymethyl)phenyl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-(Phenoxymethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

The biological and chemical profiles of “(3-(Phenoxymethyl)phenyl)methanamine” can be contextualized by comparing it to structurally analogous compounds, as outlined below:

Structural Analogues with Substituted Phenyl Rings

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF₃ in ): Enhance binding affinity to σ receptors but reduce solubility (clogP = 4.2).

- Bulkier Substituents (e.g., -OCH₂Ph in ): Improve antimicrobial activity but may hinder blood-brain barrier penetration.

Functional Group Variations in Methanamine Derivatives

Key Observations :

- Urea Linkers (e.g., in ): Critical for SIRT2 inhibition but increase molecular weight and polarity.

- Pyrazole Rings (e.g., in ): Improve metabolic stability but reduce synthetic yield (41% vs. 91% for simpler analogs).

- Phenoxymethyl Group: Offers a balance of hydrophobicity and synthetic accessibility, though biological data are lacking.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Lower molecular weight and clogP compared to furan derivatives may enhance bioavailability.

- Fewer hydrogen bond acceptors than furan-based compounds could improve membrane permeability.

Biological Activity

(3-(Phenoxymethyl)phenyl)methanamine, also known as a phenylmethanamine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a phenoxymethyl group that may influence its interaction with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 201.27 g/mol. The structure features a phenyl group attached to a methanamine moiety, which is further substituted with a phenoxymethyl group. This configuration is believed to enhance the compound's lipophilicity and ability to penetrate biological membranes.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several potential pathways:

- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been hypothesized that this compound could inhibit specific enzymes involved in metabolic processes.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this derivative may also possess such activity.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. In vitro assays demonstrated activity against several bacterial strains, suggesting it could be a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various human cell lines to evaluate the safety profile of this compound. The results showed moderate cytotoxic effects, indicating the need for further optimization to enhance selectivity towards target cells while minimizing toxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| NIH/3T3 | 40 |

| MCF-7 | 30 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant E. coli. The compound exhibited significant antibacterial activity with an MIC of 32 µg/mL, suggesting potential use in treating resistant infections.

- Case Study on Cytotoxicity : In a cytotoxicity study involving HepG2 liver cancer cells, this compound demonstrated an IC50 value of 25 µM, indicating promising anti-cancer properties while maintaining acceptable safety margins.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research. Its antimicrobial properties and moderate cytotoxicity warrant additional studies to optimize its structure for enhanced efficacy and reduced toxicity. Future research should focus on:

- Detailed mechanistic studies to elucidate how this compound interacts with specific biological targets.

- In vivo studies to assess therapeutic efficacy and safety in animal models.

- Structure-activity relationship (SAR) studies to guide modifications that could enhance biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.